molecular formula C14H17N7O3 B12713324 Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl- CAS No. 113458-68-7

Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-

Cat. No.: B12713324
CAS No.: 113458-68-7
M. Wt: 331.33 g/mol
InChI Key: FHAXAASBWISUEH-UHFFFAOYSA-N
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Description

Pyrimido(5,4-e)-1,2,4-triazine-3,5,7(6H)-trione, 2,4,4a,8-tetrahydro-4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-: is a complex organic compound that belongs to the class of pyrimido-triazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido-triazine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Involving the condensation of appropriate amines with diketones or ketoesters.

    Amination Reactions: Using diamines and methyl-substituted aromatic compounds under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves:

    Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processes: Offering advantages in terms of scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using various halogenating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as catalysts in organic synthesis.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Potential inhibitors of specific enzymes.

    Antimicrobial Activity: Exhibits activity against various microbial strains.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Pharmaceuticals: Incorporated into drug formulations for enhanced efficacy.

Mechanism of Action

The mechanism of action of pyrimido-triazine derivatives often involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways Involved: Modulation of signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido(5,4-d)-1,2,3-triazine Derivatives: Similar structure but different biological activities.

    Triazine-3,5-diones: Known for their herbicidal properties.

Properties

CAS No.

113458-68-7

Molecular Formula

C14H17N7O3

Molecular Weight

331.33 g/mol

IUPAC Name

4a-(3,4-diamino-5-methylphenyl)-6,8-dimethyl-2,4-dihydropyrimido[5,4-e][1,2,4]triazine-3,5,7-trione

InChI

InChI=1S/C14H17N7O3/c1-6-4-7(5-8(15)9(6)16)14-10(18-19-12(23)17-14)20(2)13(24)21(3)11(14)22/h4-5H,15-16H2,1-3H3,(H2,17,19,23)

InChI Key

FHAXAASBWISUEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)N)C23C(=NNC(=O)N2)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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